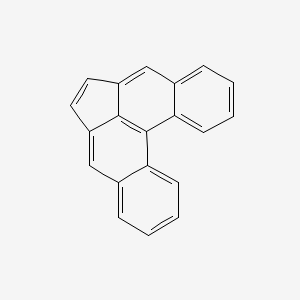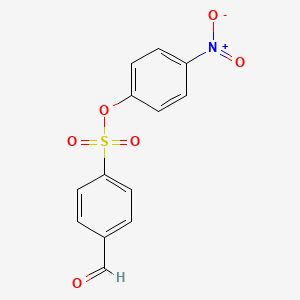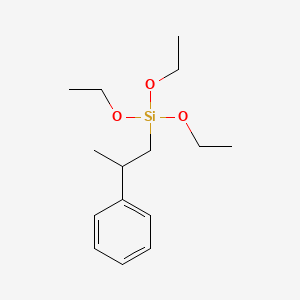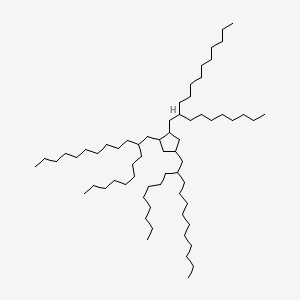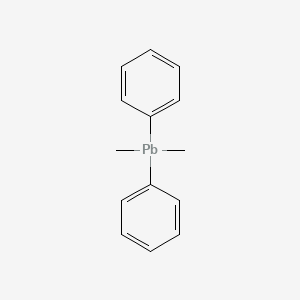
Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy- is a chemical compound with the molecular formula C9H9Cl2NO. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of propanamide and contains two chlorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy- typically involves the acylation of 3,4-dichloroaniline with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Nitration of 1,2-dichlorobenzene: This step involves the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene.
Reduction of the nitro group: The nitro group is then reduced to form 3,4-dichloroaniline.
Acylation: Finally, 3,4-dichloroaniline is acylated with propanoyl chloride to yield Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death.
Comparison with Similar Compounds
Similar Compounds
Propanil: Another herbicide with a similar structure but different substitution patterns on the phenyl ring.
3,4-Dichloroaniline: A precursor in the synthesis of Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy-.
Chlorpropham: A related compound used as a plant growth regulator.
Uniqueness
Propanamide, N-(3,4-dichlorophenyl)-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and effectiveness as a herbicide compared to similar compounds.
Properties
CAS No. |
18598-29-3 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-6-2-3-7(10)8(11)4-6/h2-5,13H,1H3,(H,12,14) |
InChI Key |
BEUMDXDJXUJXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



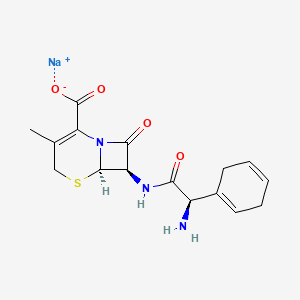
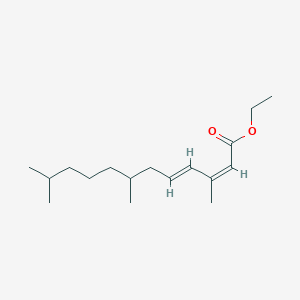
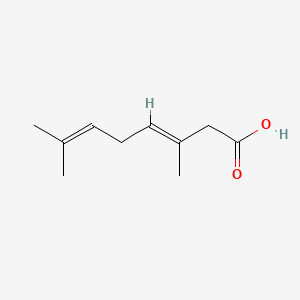
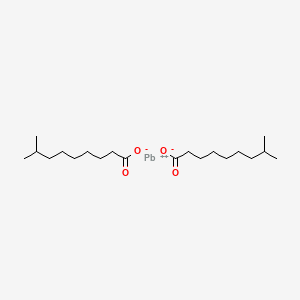
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
